molecular formula C10H14N2O2 B13777708 Benzeneethanimidamide,N-hydroxy-3-methoxy-4-methyl-

Benzeneethanimidamide,N-hydroxy-3-methoxy-4-methyl-

Cat. No.: B13777708
M. Wt: 194.23 g/mol
InChI Key: OFKSWXIPWBESRK-UHFFFAOYSA-N
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Description

Benzeneethanimidamide, N-hydroxy-3-methoxy-4-methyl- is an organic compound with a complex structure It is characterized by the presence of a benzene ring substituted with a hydroxy group, a methoxy group, and a methyl group

Preparation Methods

The synthesis of Benzeneethanimidamide, N-hydroxy-3-methoxy-4-methyl- can be achieved through several synthetic routes. One common method involves the reaction of 3-methoxy-4-methylbenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This oxime is then subjected to a Beckmann rearrangement to yield the desired compound. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Benzeneethanimidamide, N-hydroxy-3-methoxy-4-methyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or hydroxy groups are replaced by other functional groups using appropriate reagents.

Scientific Research Applications

Benzeneethanimidamide, N-hydroxy-3-methoxy-4-methyl- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzeneethanimidamide, N-hydroxy-3-methoxy-4-methyl- involves its interaction with specific molecular targets. The hydroxy and methoxy groups play a crucial role in its binding to enzymes or receptors, modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in oxidative stress pathways and enzyme inhibition.

Comparison with Similar Compounds

Benzeneethanimidamide, N-hydroxy-3-methoxy-4-methyl- can be compared with similar compounds such as:

    Benzeneethanimidamide, N-hydroxy-3-methoxy-: Lacks the methyl group, which may affect its reactivity and binding properties.

    Benzeneethanimidamide, N-hydroxy-4-methyl-: Lacks the methoxy group, which may influence its solubility and interaction with biological targets.

    Benzeneethanimidamide, N-hydroxy-3-methoxy-4-ethyl-: The presence of an ethyl group instead of a methyl group can alter its physical and chemical properties.

Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

N'-hydroxy-2-(3-methoxy-4-methylphenyl)ethanimidamide

InChI

InChI=1S/C10H14N2O2/c1-7-3-4-8(5-9(7)14-2)6-10(11)12-13/h3-5,13H,6H2,1-2H3,(H2,11,12)

InChI Key

OFKSWXIPWBESRK-UHFFFAOYSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)C/C(=N\O)/N)OC

Canonical SMILES

CC1=C(C=C(C=C1)CC(=NO)N)OC

Origin of Product

United States

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